4-Isothiocyanato-butyronitrile
Description
4-Isothiocyanato-butyronitrile is an aliphatic organic compound characterized by a nitrile group (-C≡N) and an isothiocyanate group (-N=C=S) separated by a three-carbon chain. The compound’s molecular formula is likely C₅H₆N₂S, with a molecular weight of approximately 126.18 g/mol. Its reactivity stems from the electrophilic isothiocyanate group, making it valuable in organic synthesis, particularly in crosslinking reactions or as a precursor for heterocyclic compounds.
Properties
Molecular Formula |
C5H6N2S |
|---|---|
Molecular Weight |
126.18 g/mol |
IUPAC Name |
4-isothiocyanatobutanenitrile |
InChI |
InChI=1S/C5H6N2S/c6-3-1-2-4-7-5-8/h1-2,4H2 |
InChI Key |
VRPJLNOXVAKKNU-UHFFFAOYSA-N |
Canonical SMILES |
C(CC#N)CN=C=S |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Features of 4-Isothiocyanato-butyronitrile and Analogs
Key Observations:
- Electrophilicity : The isothiocyanate group in 4-Isothiocyanato-butyronitrile is more electrophilic than the ester group in Ethyl 4-isothiocyanatobutyrate due to the electron-withdrawing nitrile substituent, enhancing its reactivity in nucleophilic additions .
- Aromatic vs. Aliphatic : Aromatic isothiocyanates (e.g., 4-tert-Butylphenyl isothiocyanate) exhibit greater stability but lower flexibility compared to aliphatic derivatives like 4-Isothiocyanato-butyronitrile, which may offer advantages in solvent compatibility or polymer applications .
- Polarity : The nitrile group in 4-Isothiocyanato-butyronitrile increases polarity compared to esters or aromatic derivatives, influencing solubility in polar solvents .
Key Findings:
- Crosslinking Efficiency : The aliphatic chain in 4-Isothiocyanato-butyronitrile facilitates covalent bonding with biomolecules (e.g., proteins), outperforming bulkier aromatic analogs in bioconjugation .
- Thermal Stability : Aromatic isothiocyanates (e.g., 4-Methoxybenzyl isothiocyanate) decompose at higher temperatures (>200°C), while aliphatic derivatives may degrade below 150°C, limiting high-temperature applications .
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